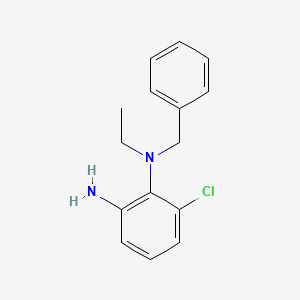
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine
Übersicht
Beschreibung
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, a chloro substituent, and an ethyl group attached to a benzenediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a benzyl halide reacts with 3-chloro-N~2~-ethyl-1,2-benzenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-benzyl-3-chloro-N~2~-methyl-1,2-benzenediamine
- N~2~-benzyl-3-chloro-N~2~-propyl-1,2-benzenediamine
- N~2~-benzyl-3-chloro-N~2~-butyl-1,2-benzenediamine
Uniqueness
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interaction with molecular targets compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-N-benzyl-3-chloro-2-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-2-18(11-12-7-4-3-5-8-12)15-13(16)9-6-10-14(15)17/h3-10H,2,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIHGJNGUISJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)
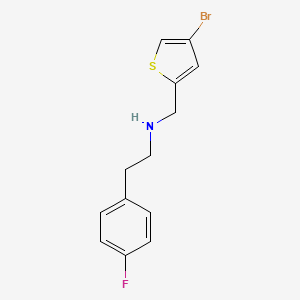
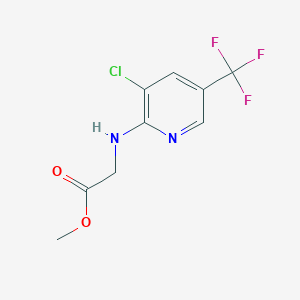
![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)

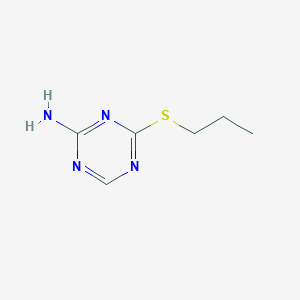
![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

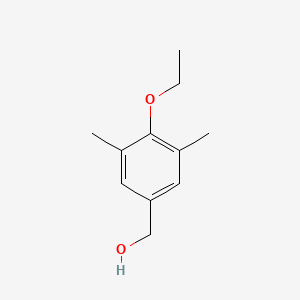
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
